molecular formula C27H22ClF2N3O3 B2892414 5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1216927-02-4

5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2892414
CAS No.: 1216927-02-4
M. Wt: 509.94
InChI Key: LZXMSSYBFZKAAM-UHFFFAOYSA-N
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Description

5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C27H22ClF2N3O3 and its molecular weight is 509.94. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics of Fluorinated Pyrimidines

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been extensively studied for their pharmacokinetic properties and applications in cancer treatment. These studies explore how modifications to the pyrimidine ring structure, similar to the substitution patterns in your compound of interest, impact drug efficacy, metabolism, and toxicity.

  • Pharmacokinetic Profiling of CERC-301 : CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, demonstrates the importance of structural modifications for therapeutic efficacy. This compound shows high-binding affinity specific to GluN2B, highlighting the role of fluorination and other substitutions in modulating drug-receptor interactions (Garner et al., 2015).

  • Toxicology and Environmental Presence of Fluorinated Compounds : Investigations into the environmental and toxicological aspects of fluorinated compounds, including those structurally related to the compound , offer insights into their persistence, bioaccumulation, and potential health impacts. These studies contribute to understanding the broader implications of using fluorinated compounds in various applications (Takigami et al., 2009).

  • Metabolism and Excretion of Fluorinated Compounds : Research on the metabolism and excretion of fluorinated compounds, such as lysmeral, provides a framework for understanding how structural modifications, including fluorination, affect the pharmacokinetic profile of these molecules. Such studies are crucial for designing compounds with desirable therapeutic properties and minimal adverse effects (Scherer et al., 2017).

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClF2N3O3/c1-35-23-8-3-16(11-24(23)36-2)9-10-32-15-31-25-20-12-18(29)6-7-22(20)33(26(25)27(32)34)14-17-4-5-19(30)13-21(17)28/h3-8,11-13,15H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXMSSYBFZKAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=C(C=C5)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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